[1S-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol [1S-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Brand Name: Vulcanchem
CAS No.: 19889-99-7
VCID: VC0035165
InChI: InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1
SMILES: CC1(C2CC1C(=C)C(C2)O)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

[1S-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol

CAS No.: 19889-99-7

Main Products

VCID: VC0035165

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

[1S-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol - 19889-99-7

CAS No. 19889-99-7
Product Name [1S-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Standard InChI InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1
Standard InChIKey LCYXQUJDODZYIJ-YIZRAAEISA-N
Isomeric SMILES CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C
SMILES CC1(C2CC1C(=C)C(C2)O)C
Canonical SMILES CC1(C2CC1C(=C)C(C2)O)C
PubChem Compound 88297
Last Modified Nov 11 2021
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